molecular formula C13H10N4O7S B11515542 Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11515542
M. Wt: 366.31 g/mol
InChI Key: KXAMAYGDAFQMOB-UHFFFAOYSA-N
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Description

METHYL 2-(3,5-DINITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a 3,5-dinitrobenzamido group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3,5-DINITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the 3,5-dinitrobenzamido precursor, which is then reacted with a thiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3,5-DINITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

METHYL 2-(3,5-DINITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of METHYL 2-(3,5-DINITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3,5-DINITROBENZOATE: Shares the 3,5-dinitrobenzamido group but lacks the thiazole ring.

    3,5-DINITROBENZOYL-9-AMINO-9-DEOXY-9-EPIQUININE: Contains the 3,5-dinitrobenzoyl group and is used as a chiral selector in chromatography.

    N-(3,5-DINITROBENZOYL)-D-α-PHENYLGLYCINE: Another compound with the 3,5-dinitrobenzoyl group, used in the separation of enantiomers.

Uniqueness

METHYL 2-(3,5-DINITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of both the 3,5-dinitrobenzamido group and the thiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C13H10N4O7S

Molecular Weight

366.31 g/mol

IUPAC Name

methyl 2-[(3,5-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H10N4O7S/c1-6-10(12(19)24-2)25-13(14-6)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-5H,1-2H3,(H,14,15,18)

InChI Key

KXAMAYGDAFQMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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